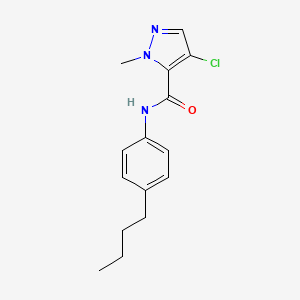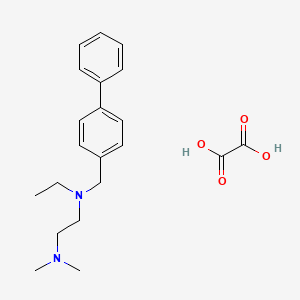![molecular formula C13H16Cl2N2O2 B5348696 methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5348696.png)
methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate, also known as MDL-100,907, is a chemical compound that belongs to the class of piperazine derivatives. It acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
Methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate acts as a selective antagonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The receptor is involved in the modulation of various neurotransmitter systems, including serotonin, dopamine, and glutamate. This compound binds to the receptor with high affinity and prevents the activation of downstream signaling pathways, leading to a decrease in the activity of neurons that express the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific experimental conditions and the target system being studied. Some of the effects observed include a decrease in the firing rate of neurons in the prefrontal cortex, a reduction in the release of dopamine in the striatum, and a modulation of the activity of glutamatergic synapses in the hippocampus. These effects are thought to be mediated by the blockade of 5-HT2A receptors in these regions.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate has several advantages as a pharmacological tool for scientific research. It has high affinity and selectivity for the 5-HT2A receptor, making it a valuable tool for studying the function of this receptor in various systems. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, like all pharmacological tools, this compound has some limitations. It may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. In addition, its effects may vary depending on the specific experimental conditions, such as the dose, route of administration, and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research on methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate and its applications in scientific research. One area of interest is the development of more selective and potent antagonists of the 5-HT2A receptor, which can be used to further elucidate the function of this receptor in different systems. Another area of interest is the use of this compound and other 5-HT2A antagonists as potential therapeutic agents for various psychiatric and neurological disorders, such as schizophrenia, depression, and anxiety. Finally, the development of new methods for the delivery and targeting of this compound to specific regions of the brain may allow for more precise and effective modulation of the 5-HT2A receptor in vivo.
Synthesemethoden
Methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate can be synthesized by several methods, including the reaction between 3,4-dichlorobenzylamine and methyl 4-chloroacetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with piperazine to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate has been widely used in scientific research as a pharmacological tool to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. The compound has been shown to have high affinity and selectivity for this receptor, making it a valuable tool for studying its function and regulation. It has been used in studies on the effects of serotonin on neuronal activity, synaptic plasticity, and behavior, as well as in the development of novel therapies for various psychiatric and neurological disorders.
Eigenschaften
IUPAC Name |
methyl 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-19-13(18)9-16-4-6-17(7-5-16)10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXVFZIODDSBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)

![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)
![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)


![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5348682.png)
![3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5348689.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5348704.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]indane-5-carboxamide](/img/structure/B5348706.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348717.png)